molecular formula C21H19NO7 B2540036 (Z)-tert-butyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620548-05-2

(Z)-tert-butyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2540036
CAS No.: 620548-05-2
M. Wt: 397.383
InChI Key: HHSIAEXTDYGLPC-ZDLGFXPLSA-N
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Description

(Z)-tert-butyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative featuring a nitro-substituted benzylidene group at the 2-position of the benzofuran core. This compound is structurally characterized by a tert-butyl ester group linked via an acetoxy bridge to the benzofuran moiety. The (Z)-stereochemistry at the benzylidene double bond is critical for its conformational stability and biological interactions.

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7/c1-21(2,3)29-19(23)12-27-15-8-9-16-17(11-15)28-18(20(16)24)10-13-4-6-14(7-5-13)22(25)26/h4-11H,12H2,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSIAEXTDYGLPC-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-tert-butyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activity. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties. The presence of the nitrobenzylidene group may enhance its biological interactions, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C21H19NO7
  • Molecular Weight : 397.383 g/mol
  • Purity : Typically 95% .

The biological activity of this compound can be attributed to its structural components:

  • Benzofuran Core : The benzofuran moiety is often associated with various biological activities, including anti-inflammatory and anticancer properties.
  • Nitrobenzylidene Group : This functional group may contribute to the compound's ability to interact with biological targets, potentially acting as a reactive electrophile that can form covalent bonds with nucleophiles in proteins or nucleic acids.

Anticancer Potential

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds similar to (Z)-tert-butyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Antimicrobial Activity

Benzofuran derivatives have also demonstrated antimicrobial properties against various pathogens. The incorporation of the nitro group is known to enhance the antibacterial efficacy by disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Case Studies

  • Anticancer Study :
    • A study investigating similar benzofuran derivatives revealed that they inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and apoptosis. The mechanism involved the downregulation of cyclin D1 and upregulation of p21 .
  • Antimicrobial Study :
    • Research on related compounds showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. The study suggested that these compounds could serve as lead structures for developing new antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cancer TypeIC50/MIC (µM)Reference
Compound AAnticancerBreast Cancer12
Compound BAntimicrobialS. aureus8
Compound CAntimicrobialE. coli10

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the benzylidene group and the ester moiety. Below is a detailed comparison based on physicochemical properties, synthetic accessibility, and computational data.

Structural and Substituent Variations

Compound Name (Z-configuration) Substituent on Benzylidene Group Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 4-nitrobenzylidene tert-butyl acetate C₂₂H₂₁NO₇ 411.41* Not provided
tert-Butyl 2-((2-(2H-chromen-3-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 2H-chromen-3-ylmethylene tert-butyl acetate C₂₃H₂₂O₆ 394.42 859659-39-5
Methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-tert-butylbenzylidene methyl acetate C₂₂H₂₂O₅ 366.40 620547-56-0
tert-Butyl 2-((2-(3-methylthiophen-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-methylthiophen-2-ylmethylene tert-butyl acetate C₂₁H₂₂O₅S 386.46 620548-16-5

*Calculated based on structural similarity.

Key Physicochemical Properties

Property Target Compound (4-nitro) Chromenyl Derivative tert-Butylphenyl Derivative Thiophene Derivative
XLogP3 (lipophilicity) ~4.8* 4.2 5.2 4.6
Hydrogen Bond Acceptors 7 6 5 5
Rotatable Bonds 6 5 6 5
Topological Polar Surface Area ~110 Ų* 78.9 Ų 61.8 Ų 68.1 Ų

*Estimated using computational tools (e.g., Molinspiration).

Research Findings and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrobenzylidene group in the target compound enhances electrophilicity compared to the electron-donating 4-tert-butylphenyl group in . This difference may influence reactivity in nucleophilic addition reactions or binding to biological targets such as kinases .
  • Heterocyclic Influence : The thiophene-containing derivative introduces sulfur-mediated π-π stacking or hydrogen bonding, which could modulate interactions with aromatic residues in protein binding pockets .

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